molecular formula C28H20N4O8S2 B087001 7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid CAS No. 117-33-9

7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid

Cat. No.: B087001
CAS No.: 117-33-9
M. Wt: 604.6 g/mol
InChI Key: PCYZZONFKGFGEJ-VEWQFJOQSA-N
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Description

7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid (CAS 117-32-8) is a synthetic azo dye characterized by a naphthalene backbone functionalized with dual azo groups and sulfonic acid substituents. Registered on 30/11/2010 , its molecular formula is C₃₀H₂₄N₄O₈S₂, featuring a biphenyl-azo-hydroxyphenyl moiety and two sulfonic acid groups at positions 1 and 3 of the naphthalene ring. This structure confers moderate water solubility and strong affinity for polar substrates, making it suitable for textile dyeing .

Properties

IUPAC Name

7-hydroxy-8-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonic acid
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InChI

InChI=1S/C28H20N4O8S2/c33-23-12-10-22(11-13-23)30-29-20-6-1-17(2-7-20)18-3-8-21(9-4-18)31-32-28-25(34)14-5-19-15-24(41(35,36)37)16-26(27(19)28)42(38,39)40/h1-16,33-34H,(H,35,36,37)(H,38,39,40)
Source PubChem
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InChI Key

GWPGBRYJVGKLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O)N=NC5=CC=C(C=C5)O
Source PubChem
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Molecular Formula

C28H20N4O8S2
Source PubChem
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DSSTOX Substance ID

DTXSID5059452
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-
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Molecular Weight

604.6 g/mol
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CAS No.

117-33-9
Record name 7-Hydroxy-8-[2-[4′-[2-(4-hydroxyphenyl)diazenyl][1,1′-biphenyl]-4-yl]diazenyl]-1,3-naphthalenedisulfonic acid
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-(4'-(2-(4-hydroxyphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4'-[2-(4-hydroxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-
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Record name 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid
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Record name 7-Hydroxy-8-[[4′-[(p-hydroxyphenyl)azo]-4-biphenylyl]azo]-1,3-naphthalenedisulfonic acid
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Biological Activity

7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid (CAS No. 117-33-9) is a complex azo compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C28H20N4O8S2
  • Molecular Weight : 604.61 g/mol
  • Structure : The compound features a naphthalene backbone with sulfonic acid groups and multiple azo linkages that contribute to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies indicate that azo compounds can exhibit antimicrobial effects by disrupting microbial cell membranes or interfering with metabolic processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was shown to reduce oxidative damage in human cell lines by decreasing levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

Antimicrobial Effects

Research has indicated that the compound possesses antimicrobial properties against a range of pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans40 µg/mL

These findings suggest that the compound could be explored as a potential antimicrobial agent in clinical applications.

Enzyme Inhibition Studies

Inhibition assays revealed that the compound effectively inhibits certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The IC50 values for COX and LOX inhibition were found to be 25 µM and 15 µM, respectively. This suggests a potential role for the compound in anti-inflammatory therapies.

Case Study 1: Antioxidant Efficacy in Diabetes

A clinical trial investigated the effects of this compound on oxidative stress markers in diabetic patients. Participants receiving a daily dose of 100 mg showed a significant reduction in malondialdehyde (MDA) levels after four weeks compared to the placebo group.

Case Study 2: Antimicrobial Application

Another study focused on the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with topical formulations containing the compound showed faster healing times and reduced infection rates compared to standard treatments.

Scientific Research Applications

Dyeing and Pigmentation

One of the primary applications of this compound is as a dye in textile industries. Its azo structure allows it to form vibrant colors, making it suitable for dyeing fabrics. Azo dyes are known for their stability and vivid hues, which are essential for producing high-quality textiles.

Case Study : Research conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) highlights the use of azo dyes in various textiles, emphasizing the need for safety assessments due to potential health risks associated with certain azo compounds .

Biological Staining

The compound is also utilized in biological staining processes. Its ability to bind to proteins and other biological molecules makes it valuable in histology and cytology for visualizing cellular structures.

Example Application : In a study focusing on histopathological techniques, the compound was used to stain tissue samples, allowing for enhanced visibility of cellular components under a microscope.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various metal ions through colorimetric methods. The formation of colored complexes allows for quantitative analysis.

Data Table: Colorimetric Detection of Metal Ions

Metal IonDetection Limit (mg/L)Color Change
Fe(III)0.05Yellow
Cu(II)0.02Blue
Pb(II)0.01Red

Environmental Monitoring

The compound is also investigated for its role in environmental monitoring, particularly in assessing water quality. Its presence can indicate contamination from industrial processes that utilize azo dyes.

Research Insight : A study published in an environmental chemistry journal reported the detection of this compound in wastewater samples from textile manufacturing plants, highlighting its significance as an environmental pollutant marker.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key differentiator is its biphenyl-azo-hydroxyphenyl substituent, which contrasts with related azo dyes that often employ simpler aromatic or sulfonated groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents Key Properties
Target Compound 117-32-8 C₃₀H₂₄N₄O₈S₂ Biphenyl-azo-hydroxyphenyl, 1,3-disulfonic Moderate solubility; textile applications
7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid 7244-14-6 C₂₀H₁₄N₂O₁₀S₃ Sulphonaphthyl-azo, 1,3-disulfonic High solubility; food dye (Acid Red 18)
Acid Red 18 (Trisodium salt) 2611-82-7 C₂₀H₁₃N₂O₁₀S₃·3Na Trisodium salt, sulphonaphthyl-azo Very high solubility; food additive (E124)
1,3-Naphthalenedisulfonic acid, 8-[[4′-[(4-ethoxyphenyl)azo][1,1′-biphenyl]-4-yl]azo]-7-hydroxy- 3530-19-6 C₃₄H₂₈N₄O₁₀S₂ Ethoxyphenyl-azo, 1,3-disulfonic Enhanced UV stability; industrial coatings

Solubility and Application Profiles

  • Target Compound (117-32-8) : The biphenyl group increases molecular rigidity, reducing solubility compared to sulfonated derivatives. This property favors use in textiles , where hydrophobic interactions improve color fastness .
  • Acid Red 18 (7244-14-6) : As a trisodium salt, it exhibits very high water solubility, meeting safety standards for food additives (E124) and cosmetics .
  • Ethoxyphenyl Derivative (3530-19-6) : The ethoxy group enhances UV stability, making it suitable for industrial coatings and plastics .

Preparation Methods

Reagents and Reaction Conditions

Sulphonation is typically achieved using sulfur trioxide (SO₃) in an inert chlorinated solvent such as methylene chloride. The process follows a modified version of the method described in US Patent 4,369,143, which optimizes sulphonation for naphthalene derivatives. Key parameters include:

ParameterValue/Range
SolventMethylene chloride
Temperature-40°C to +20°C (initial)
SO₃:Naphthalene ratio2.5–3.2 mol/mol
Reaction time4–8 hours

The reaction proceeds via electrophilic substitution, with SO₃ acting as the sulphonating agent. After the initial exothermic reaction, the mixture is heated to 60–110°C to complete the sulphonation.

Isolation of Naphthalene-1,3-disulphonic Acid

Post-sulphonation, the inert solvent is removed via distillation under reduced pressure (10–100 mm Hg) at 10–30°C. The residual sulphuric acid is neutralized with a base (e.g., sodium hydroxide), and the product is crystallized from the aqueous phase. Yield typically exceeds 80% under optimized conditions.

Diazotization of 4-Aminobiphenyl-4'-ol

The biphenyl-azo-phenol component is synthesized through diazotization of 4-aminobiphenyl-4'-ol, followed by coupling with 4-hydroxyphenol.

Diazotization Reaction

4-Aminobiphenyl-4'-ol is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt:

4-Aminobiphenyl-4’-ol+NaNO2+HClDiazonium chloride+H2O\text{4-Aminobiphenyl-4'-ol} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium chloride} + \text{H}2\text{O}

ParameterValue/Range
Temperature0–5°C
NaNO₂:Amine ratio1.05–1.10 mol/mol
Reaction time30–60 minutes

The diazonium salt is stabilized by maintaining a pH < 2 and used immediately in the next step to prevent decomposition.

Azo Coupling with 4-Hydroxyphenol

The diazonium salt is coupled with 4-hydroxyphenol under alkaline conditions (pH 8–10) to form the biphenyl-azo-phenol intermediate:

Diazonium chloride+4-HydroxyphenolBiphenyl-azo-phenol+HCl\text{Diazonium chloride} + \text{4-Hydroxyphenol} \rightarrow \text{Biphenyl-azo-phenol} + \text{HCl}

Coupling Conditions

ParameterValue/Range
pH8–10 (NaOH)
Temperature5–10°C
Reaction time2–4 hours

The product is isolated via filtration and washed with cold water to remove unreacted reagents.

Second Diazotization and Coupling to Naphthalene-1,3-disulphonic Acid

The biphenyl-azo-phenol intermediate undergoes a second diazotization to form a diazonium salt, which is coupled to naphthalene-1,3-disulphonic acid.

Reaction Sequence

  • Diazotization : The intermediate is diazotized as described in Section 2.1.

  • Coupling : The resulting diazonium salt is reacted with naphthalene-1,3-disulphonic acid at pH 6–7 (buffered with sodium acetate):

Diazonium salt+Naphthalene-1,3-disulphonic acidTarget compound+HCl\text{Diazonium salt} + \text{Naphthalene-1,3-disulphonic acid} \rightarrow \text{Target compound} + \text{HCl}

ParameterValue/Range
pH6–7
Temperature10–15°C
Reaction time3–5 hours

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve efficiency and yield. Key adaptations include:

  • Automated temperature control : Maintains precise conditions during exothermic steps.

  • In-line filtration : Removes byproducts in real time.

  • Waste recycling : Recovers unused SO₃ and solvents for reuse.

A typical production setup achieves a final yield of 75–85% with a purity >98% (HPLC).

Purification and Quality Control

Crystallization

The crude product is dissolved in hot water and precipitated by adding sodium chloride. Repeated crystallizations from ethanol-water mixtures remove residual salts.

Analytical Methods

  • HPLC : Quantifies purity using a C18 column and UV detection at 480 nm.

  • Elemental analysis : Confirms sulfur content (theoretical: 10.61%).

  • FT-IR : Validates sulphonic acid (1180 cm⁻¹) and azo groups (1450 cm⁻¹).

Challenges and Optimization

Byproduct Formation

The primary byproduct, naphthalene-1,3,5-trisulphonic acid, arises from over-sulphonation. This is minimized by:

  • Strict control of SO₃:naphthalene ratios (<3.2 mol/mol).

  • Rapid quenching after disulphonation.

Solvent Selection

Methylene chloride is preferred over dichloroethane due to its lower boiling point (40°C), which simplifies recovery.

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